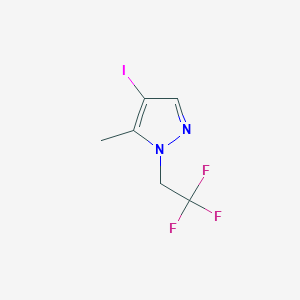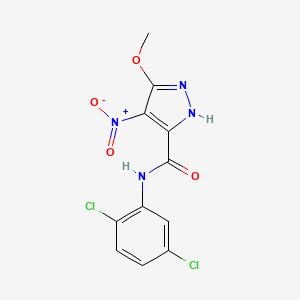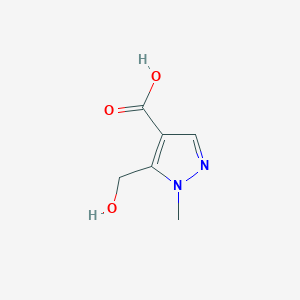![molecular formula C17H21N5O6S B14923236 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14923236.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a morpholinosulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Nitration and Methylation: The pyrazole ring is then nitrated and methylated to introduce the nitro and methyl groups at the desired positions.
Acetamide Formation: The acetamide moiety is introduced through acylation reactions involving acetic anhydride or acetyl chloride.
Attachment of the Morpholinosulfonyl Phenyl Group: This step involves sulfonylation reactions where the morpholinosulfonyl group is attached to the phenyl ring, followed by coupling with the pyrazole-acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to modify the nitro group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Halogenated Compounds: Formed from substitution reactions involving halogenating agents.
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog with similar pyrazole structure but lacking the nitro and acetamide groups.
N-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but without the morpholinosulfonyl phenyl group.
Uniqueness
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
Molecular Formula |
C17H21N5O6S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C17H21N5O6S/c1-12-17(22(24)25)13(2)21(19-12)11-16(23)18-14-4-3-5-15(10-14)29(26,27)20-6-8-28-9-7-20/h3-5,10H,6-9,11H2,1-2H3,(H,18,23) |
InChI Key |
CUCVLUAUTRIEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Diethylamino)methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B14923153.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923161.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14923173.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923178.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B14923183.png)
![6-Amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B14923186.png)
![ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923189.png)

![2-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B14923216.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14923219.png)
![methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923229.png)
![3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923237.png)


